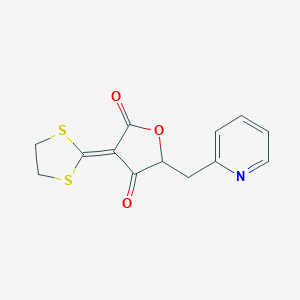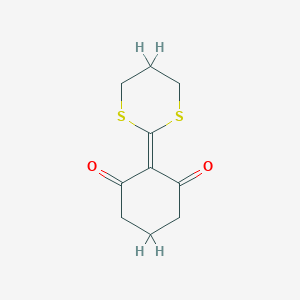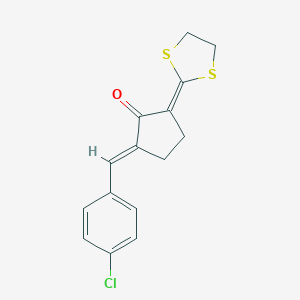
5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone, also known as CMMP, is a pyrazinone derivative that has gained significant attention in the scientific community due to its unique chemical properties. CMMP is a colorless crystalline solid that is soluble in water and organic solvents. It has been found to possess a wide range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone has been found to inhibit the growth of bacteria by interfering with the synthesis of their cell walls.
Biochemical and Physiological Effects:
5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which could be useful in the treatment of cancer. 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone has also been shown to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone in lab experiments is its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone. One area of interest is the development of new antibiotics based on the structure of 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone. Another potential application is in the treatment of inflammatory diseases, such as arthritis and asthma. Additionally, further research could be done to elucidate the exact mechanism of action of 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone and to identify other potential therapeutic targets. Overall, 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone is a promising compound with a wide range of potential applications in the field of medicine and biotechnology.
Métodos De Síntesis
The synthesis of 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone involves the reaction of 5-chloro-2-hydroxy-3-methylpyridine with thioacetamide in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product. The synthesis of 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone is relatively straightforward and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. 5-chloro-1-methyl-3-(methylsulfanyl)-2(1H)-pyrazinone has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis and asthma.
Propiedades
Fórmula molecular |
C6H7ClN2OS |
|---|---|
Peso molecular |
190.65 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-3-methylsulfanylpyrazin-2-one |
InChI |
InChI=1S/C6H7ClN2OS/c1-9-3-4(7)8-5(11-2)6(9)10/h3H,1-2H3 |
Clave InChI |
BNTYZMLWFJWUQI-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C(C1=O)SC)Cl |
SMILES canónico |
CN1C=C(N=C(C1=O)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)


![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)